1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that features a morpholine ring, a thiazepane ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step could involve the reaction of the thiazepane intermediate with morpholine and formaldehyde in a Mannich-type reaction.
Attachment of the Phenylsulfonyl Group: This could be achieved through sulfonylation of the intermediate with a phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction could be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one: can be compared with other compounds containing morpholine, thiazepane, or phenylsulfonyl groups.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.
Thiazepane Derivatives: Compounds like 1,4-thiazepane-3,5-dione.
Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride.
Uniqueness
The uniqueness of this compound lies in its combination of these three functional groups, which could confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S2/c22-19(7-14-27(23,24)18-5-2-1-3-6-18)21-8-4-13-26-16-17(21)15-20-9-11-25-12-10-20/h1-3,5-6,17H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOVRGSJPRGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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